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molecular formula C7H8O2 B1633637 Formaldehyde;phenol CAS No. 68130-83-6

Formaldehyde;phenol

Cat. No. B1633637
M. Wt: 124.14 g/mol
InChI Key: SLGWESQGEUXWJQ-UHFFFAOYSA-N
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Patent
US04355141

Procedure details

2256 g (24 moles) of phenol, 2404 g (38.4 moles) of 40 wt. % formalin and 121.2 g (1.2 moles) of triethylamine were charged in a reactor provided with a reflux condenser and the mixture was allowed to react at 85° C. for two hours. Then, unreacted formalin was completely removed at that temperature under reduced pressure to obtain a resol having a solid concentration of 75 wt. %. The molecular weight of the resulting resol was measured by gel permeation method to reveal that it had 1-3 nuclei in average. The resol was used for the copolycondensation in following Preparation Examples 6 and 7.
Quantity
2256 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
121.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[O:9].C(N(CC)CC)C>>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
2256 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
121.2 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser
CUSTOM
Type
CUSTOM
Details
to react at 85° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then, unreacted formalin was completely removed at that temperature under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a resol
CUSTOM
Type
CUSTOM
Details
Preparation Examples 6 and 7

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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